Darexaban

Anticoagulation Enzyme Inhibition Factor Xa

Darexaban (YM150, Tanexaban) is a research-use-only FXa inhibitor prodrug with a Ki of 31 nM, rapidly metabolized to its active glucuronide (YM-222714). As a discontinued investigational compound with characterized Phase III safety and unique CYP3A/P-gp DDI profile, it offers a regulatory-unencumbered, highly differentiated control for thrombosis model validation and anticoagulant mechanistic studies, distinct from Rivaroxaban, Apixaban, or Edoxaban.

Molecular Formula C27H30N4O4
Molecular Weight 474.6 g/mol
CAS No. 365462-23-3
Cat. No. B1669829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarexaban
CAS365462-23-3
Synonymsdarexaban
N-(2-hydroxy-6-(4-methoxybenzamido)phenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide
YM 150
YM-150
YM150 cpd
Molecular FormulaC27H30N4O4
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34)
InChIKeyIJNIQYINMSGIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Darexaban (CAS 365462-23-3): An Orally Bioavailable, Direct Factor Xa Inhibitor with a Distinct PK Profile


Darexaban (YM150) is a potent, selective, direct and orally bioavailable inhibitor of coagulation factor Xa (FXa), with a Ki value of 31 nM [1]. It was developed by Astellas Pharma for the prophylaxis of venous and arterial thromboembolic diseases [2]. A key defining characteristic of Darexaban is that it is a prodrug, rapidly and extensively metabolized in vivo to its principal active metabolite, Darexaban glucuronide (YM-222714), which almost entirely determines the observed antithrombotic effect [2].

Why a Generic 'Factor Xa Inhibitor' Cannot Substitute for Darexaban (YM150)


The term 'factor Xa inhibitor' encompasses a chemically and pharmacologically diverse class of anticoagulants. In-class substitution of Darexaban is not scientifically justified due to its unique metabolic pathway as a prodrug. Its activity is primarily driven by the active metabolite, Darexaban glucuronide, whose formation and clearance dictate the drug's pharmacodynamic profile [1]. This contrasts with other agents like Rivaroxaban, Apixaban, and Edoxaban, which act as the parent molecule [2]. This fundamental difference translates into distinct drug-drug interaction (DDI) profiles and potency metrics that preclude a 1:1 functional equivalence. The quantitative evidence below details these critical points of differentiation.

Quantitative Differentiators for Darexaban in Scientific and Industrial Research


In Vitro Factor Xa Inhibition Potency: Ki and IC50 Comparison

Darexaban demonstrates potent inhibition of human Factor Xa with a Ki value of 31 nM, as reported by authoritative databases [1]. Vendor data reports an IC50 value of 54.6 nM . While this confirms its potency, cross-study comparisons with approved FXa inhibitors reveal a significant difference. For instance, Rivaroxaban is reported to have an IC50 of 2.1 nM and a Ki of 0.4 nM . This indicates that Darexaban is approximately 26-fold less potent in vitro (based on IC50) than Rivaroxaban.

Anticoagulation Enzyme Inhibition Factor Xa

In Vivo Antithrombotic Efficacy: Equivalent Effect at 30-fold Higher Dose

In a direct, head-to-head comparison using a rabbit model of plaque disruption-induced arterial thrombosis, Darexaban and Rivaroxaban were evaluated for their antithrombotic effects [1]. The study found that a 30 mg/kg dose of Darexaban produced an antithrombotic effect (thrombus weight reduction) that was statistically comparable to that achieved by a 1 mg/kg dose of Rivaroxaban (2.17 ± 0.63 mg for Darexaban 30 mg/kg vs. 3.23 ± 1.64 mg for Rivaroxaban 1 mg/kg, compared to 8.01 ± 1.08 mg in the control group) [1].

Thrombosis In Vivo Pharmacology Animal Model

Minimal Impact of Strong CYP3A/P-gp Inhibition on PK

The pharmacokinetic profile of Darexaban, specifically its active metabolite, is remarkably stable in the presence of strong CYP3A4 and P-glycoprotein (P-gp) inhibitors. A clinical DDI study showed that co-administration of Darexaban 60 mg with the potent CYP3A/P-gp inhibitor Ketoconazole (400 mg QD) resulted in only a modest increase in exposure to the active metabolite, Darexaban glucuronide, with a geometric mean ratio (GMR) for AUCinf of 1.11 (90% CI: 1.00, 1.23) and for Cmax of 1.18 (90% CI: 1.03, 1.35) [1]. This change was deemed clinically not relevant [1].

Drug-Drug Interactions Pharmacokinetics Metabolism

Lower Bleeding Rate vs. Warfarin in Atrial Fibrillation Patients

In the Phase II OPAL-2 study, which directly compared Darexaban to warfarin in patients with non-valvular atrial fibrillation (NVAF), the 120 mg once-daily (QD) dose of Darexaban was associated with a lower rate of adjudicated major and/or clinically relevant non-major bleeding events compared to warfarin [1]. The study concluded that "a lower bleeding rate was observed in the 120 mg daily darexaban group compared with warfarin" [1]. This was accompanied by a reduction in plasma D-dimer levels (an index of thrombogenesis) of 21.5-33.8% from baseline, which was comparable to warfarin at the higher darexaban doses [1].

Atrial Fibrillation Bleeding Risk Clinical Trial

Development Discontinuation: A Source of Unique Research Material

The global clinical development of Darexaban for all indications was formally discontinued by Astellas Pharma in September 2011 [1]. The primary reason cited was the difficulty in finding a development partner amidst an increasingly competitive market for Factor Xa inhibitors, not due to a specific toxicity or lack of efficacy signal [1]. As a result, Darexaban remains an experimental compound available for research purposes, but not as a clinical agent. This status distinguishes it from the widely available, approved FXa inhibitors.

Drug Development Discontinued Compounds Tool Compound

Optimal Research Applications Leveraging Darexaban's Differentiated Profile


In Vivo Thrombosis Model Development and Validation

Researchers seeking to establish or validate a novel in vivo thrombosis model should consider Darexaban as a benchmark FXa inhibitor. The direct comparative data against Rivaroxaban in a rabbit arterial thrombosis model [1] provides a crucial calibration point, demonstrating that a 30 mg/kg dose of Darexaban yields an antithrombotic effect equivalent to a 1 mg/kg dose of Rivaroxaban. This known dose-response relationship and direct comparator data allow for robust model validation and enable precise interpretation of efficacy results when testing novel antithrombotics.

Studies of Drug-Drug Interactions Involving FXa Inhibitors

Darexaban's unique metabolic and DDI profile makes it an ideal tool for mechanistic studies investigating the role of CYP3A and P-gp in FXa inhibitor disposition. The clinical finding that its active metabolite's exposure is minimally affected by the strong dual inhibitor Ketoconazole [2] is a stark contrast to other members of the class. This characteristic can be exploited in vitro and in vivo to dissect the specific contribution of these pathways to the pharmacokinetics and pharmacodynamics of this drug class, serving as a 'negative control' for certain DDI mechanisms.

Investigating Bleeding Risk in Anticoagulation Efficacy Models

The Phase II OPAL-2 trial provides a strong rationale for using Darexaban in preclinical research focused on the bleeding-safety margin of anticoagulant therapy. The observation that a 120 mg QD dose in atrial fibrillation patients resulted in lower bleeding rates than warfarin, while maintaining comparable antithrombotic efficacy (as measured by D-dimer reduction), makes Darexaban a compelling comparator in animal models or ex vivo systems designed to study the separation between antithrombotic effect and hemorrhagic risk [3].

Research Requiring a Discontinued/Non-Approved FXa Inhibitor Tool

For academic or industrial research where using an approved, commercially branded drug may introduce intellectual property constraints or require extensive regulatory paperwork, a discontinued investigational compound like Darexaban offers a strategic advantage. Its well-characterized pharmacology and safety profile up to Phase III trials, coupled with its unavailability as a pharmaceutical product, make it a valuable, unencumbered research tool for probing Factor Xa biology and pharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darexaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.